1H-Isoindole-1,3(2H)-dione, 2,2'-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis-
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Overview
Description
1H-Isoindole-1,3(2H)-dione, 2,2’-[[5-(2-benzothiazolyl)-4-hydroxy-1,3-phenylene]bis(methylene)]bis- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of isoindole and benzothiazole moieties, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multi-step reactions that include the activation of carbon-nitrogen triple bonds and the use of various nucleophilic and electrophilic sites . One common synthetic route involves the Rh-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters, leading to the formation of isoindole derivatives . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione derivatives undergo a variety of chemical reactions, including:
Oxidation: These compounds can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly involving nucleophiles, are common and can lead to a wide range of derivatives.
Common reagents used in these reactions include rhodium catalysts, azides, and diazoesters. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione derivatives have significant applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves the selective activation of carbon-nitrogen triple bonds, leading to the formation of unique fluorophores. These fluorophores exhibit aggregation-induced emission, which is modulated by the specific molecular environment . The molecular targets and pathways involved in these processes are primarily related to the interaction of the fluorophores with lipid droplets and other cellular components.
Comparison with Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives can be compared with other isoindole and benzothiazole-based compounds. Similar compounds include:
These compounds share structural similarities but differ in their specific functional groups and reactivity. The unique combination of isoindole and benzothiazole moieties in 1H-Isoindole-1,3(2H)-dione derivatives contributes to their distinct chemical behavior and applications.
Properties
CAS No. |
39951-80-9 |
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Molecular Formula |
C31H19N3O5S |
Molecular Weight |
545.6 g/mol |
IUPAC Name |
2-[[3-(1,3-benzothiazol-2-yl)-5-[(1,3-dioxoisoindol-2-yl)methyl]-4-hydroxyphenyl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C31H19N3O5S/c35-26-18(16-34-30(38)21-9-3-4-10-22(21)31(34)39)13-17(14-23(26)27-32-24-11-5-6-12-25(24)40-27)15-33-28(36)19-7-1-2-8-20(19)29(33)37/h1-14,35H,15-16H2 |
InChI Key |
XSHSFYWQOREZSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC(=C(C(=C3)C4=NC5=CC=CC=C5S4)O)CN6C(=O)C7=CC=CC=C7C6=O |
Origin of Product |
United States |
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